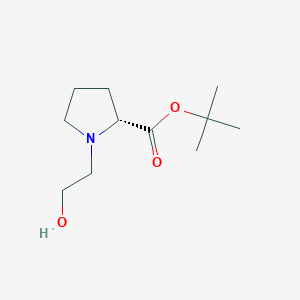

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)9-5-4-6-12(9)7-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGTTXZREDKWEY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrrolidine Core

The initial step involves constructing the pyrrolidine ring with the desired (2R) stereochemistry. This is typically achieved through asymmetric synthesis or chiral auxiliary-mediated reactions. A common approach involves:

- Starting from a chiral precursor such as (R)- or (S)-proline derivatives, which inherently possess the stereochemistry.

- Cyclization reactions where amino acids or amino alcohols are cyclized to form the pyrrolidine ring, often via intramolecular nucleophilic substitution or reductive amination.

Introduction of the Hydroxyethyl Side Chain

The hydroxyethyl group is introduced through nucleophilic substitution or addition reactions:

- Nucleophilic addition of ethylene oxide or related epoxide to the amino group of the pyrrolidine core.

- Alternatively, alkylation of the nitrogen with 2-bromoethanol or 2-chloroethanol derivatives under basic conditions.

Protection of the Amine Group

Protection of the pyrrolidine nitrogen as a tert-butyl carbamate (Boc group) is crucial for selective functionalization and stereochemical control:

- Reaction with di-tert-butyl dicarbonate (Boc2O) in an inert solvent such as dichloromethane (DCM) at room temperature.

- Typical yields for this step are high, often exceeding 90%, with reaction times around 16 hours.

Formation of the Carboxylate Group

The carboxylate functionality at the 2-position is introduced via:

- Carboxylation of the pyrrolidine ring using reagents such as carbon dioxide or via oxidation of a precursor alcohol to the acid, followed by esterification.

- In some protocols, direct esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions is employed.

Final Esterification to Yield the Target Compound

The esterification step involves coupling the carboxylic acid with tert-butyl alcohol:

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), or potassium carbonate.

- Solvent: Dichloromethane (DCM) or ethyl ether.

- Conditions: Room temperature, typically 16 hours for high yields; shorter times (~3 hours) with catalytic base.

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Method 1 | 2-Pyrrolidinemethanol + Boc2O | DCM | 20°C | 16h | 98% | High yield, mild conditions |

| Method 2 | Pyrrolidin-2-ylmethanol + Boc2O + TEA | DCM | 20°C | Overnight | 90% | Slightly milder conditions |

| Method 3 | Pyrrolidin-2-ylmethanol + Boc2O + K2CO3 | Ethereal solvent | 20°C | 16h | 48% | Alternative base, lower yield |

Stereochemical Control

The stereochemistry at the 2-position is maintained through chiral starting materials or stereoselective catalysts. The (2R) configuration is confirmed via chiral chromatography or NMR analysis, ensuring the correct stereoisomer is obtained.

Research Findings and Optimization

Research indicates that:

- Reaction yields are maximized when using an excess of Boc2O and maintaining inert atmospheres.

- Temperature control is critical for stereoselectivity and preventing racemization.

- Purification via column chromatography ensures high purity, especially for pharmaceutical applications.

Summary of Data

| Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Ring formation | Chiral precursor | Asymmetric synthesis | N/A | Stereoselective |

| Hydroxyethyl addition | Ethylene oxide or halide derivatives | Basic conditions | N/A | Functional group introduction |

| Boc protection | Boc2O | DCM, RT | >90% | Protects amine |

| Carboxylate formation | CO2 or oxidation + esterification | Acidic or basic | High | Functionalization of ring |

| Final esterification | tert-Butanol + coupling reagent | DCM, RT | 48-98% | Final step |

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for deprotection in multi-step syntheses.

| Reaction Conditions | Outcome | Source |

|---|---|---|

| Alkali bases (NaOH, KOH, LiOH) | Conversion to pyrrolidine-2-carboxylic acid derivatives | |

| Aqueous/organic solvent systems | High selectivity for ester cleavage |

For example, hydrolysis with sodium hydroxide generates the free carboxylic acid, which can be further functionalized for medicinal chemistry applications .

Catalytic Hydrogenation

The compound’s pyrrolidine ring and hydroxyethyl side chain can participate in hydrogenation reactions, particularly when unsaturated intermediates are formed during synthesis.

| Catalyst | Reaction Outcome | Source |

|---|---|---|

| Palladium on carbon (Pd/C) | Selective reduction of double bonds (if present) | |

| Chiral catalysts (e.g., Rhodium) | Retention of stereochemistry in products |

Notably, catalytic hydrogenation of related pyrrolidine derivatives preserves cis isomerism under optimized conditions, avoiding racemization .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, enabling subsequent functionalization of the pyrrolidine nitrogen.

| Acid | Conditions | Result | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Methylene chloride, 25°C | Cleavage to free amine | |

| HCl in dioxane | Room temperature | Deprotection without racemization |

For instance, treatment with TFA in dichloromethane efficiently removes the Boc group, yielding a reactive amine intermediate .

Functionalization of the Hydroxyethyl Group

The 2-hydroxyethyl substituent can undergo oxidation, alkylation, or acylation to introduce new functional groups.

RuCl₃-mediated oxidation converts the hydroxyethyl group to a carboxylic acid, enhancing hydrophilicity . Alkylation with alkyl halides under basic conditions forms ether linkages, useful for prodrug designs .

Stereochemical Influence on Reactivity

The (2R) configuration of the pyrrolidine ring directs stereoselective reactions. For example:

-

Asymmetric alkylation retains chirality when performed with phase-transfer catalysts (e.g., quaternary ammonium salts) .

-

Chiral catalysts in hydrogenation ensure enantioselective outcomes, critical for bioactive molecule synthesis .

Stability and Side Reactions

Scientific Research Applications

Chemical Synthesis

Tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate serves as a building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates potential biological activities, including interactions with enzymes and receptors, which may influence various biochemical pathways. The compound's hydroxyethyl and ester groups facilitate hydrogen bonding, enhancing its activity in biological systems.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic properties. It may act as a precursor for drug development targeting specific diseases, particularly those involving metabolic pathways influenced by pyrrolidine derivatives .

Industrial Applications

In industry, this compound is used to produce specialty chemicals and materials. Its unique structure allows for the development of products with specific functionalities tailored for various applications .

Case Study 1: Medicinal Chemistry

A study explored the use of this compound as a precursor in synthesizing novel β3 adrenergic receptor agonists. These compounds showed promise in treating metabolic disorders by enhancing lipolysis and improving insulin sensitivity .

Case Study 2: Organic Synthesis

In another research project, the compound was utilized as an intermediate in synthesizing complex alkaloids. The reaction conditions were optimized to achieve high yields, demonstrating its utility as a versatile building block in organic chemistry .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyethyl and ester groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physical Properties

Table 1: Key Properties of Selected Pyrrolidine Derivatives

Key Observations:

- Substituent Effects on Yield : Bulky substituents (e.g., cyclopentyl, diphenyl) correlate with lower yields (e.g., 23% for diphenyl analog ), likely due to steric hindrance during synthesis.

- Physical States : Hydroxyethyl and hydroxymethyl derivatives are often oils or low-melting solids, whereas carbamoyl-phenyl analogs form crystalline powders .

- Optical Activity : The [α]D values vary significantly (e.g., +32.5 for methyl-ethyl carbamoyl vs. +15.2 for cyclopentyl carbamoyl ), reflecting stereochemical influences of substituents.

Biological Activity

tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate, identified by its CAS number 1786802-26-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications.

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a hydroxyethyl side chain, which may influence its biological interactions.

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Anticancer Activity : Compounds containing pyrrolidine moieties have shown potential in cancer therapy. For instance, derivatives similar to this compound have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle regulation and apoptosis pathways .

- Cholinesterase Inhibition : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

Case Studies and Research Findings

- Anticancer Studies : A study highlighted the anticancer efficacy of pyrrolidine derivatives, indicating that modifications in the structure can enhance cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound demonstrated better activity than standard chemotherapeutic agents like bleomycin .

- Neuroprotective Effects : Research into cholinesterase inhibitors has shown that certain pyrrolidine-based compounds can improve cognitive function by enhancing acetylcholine levels in the brain. This is particularly relevant for Alzheimer's disease treatment strategies .

- Antioxidant Properties : Compounds similar to this compound have been evaluated for their antioxidant capacity, showing significant potential in reducing oxidative stress in cellular models .

Q & A

Basic: What synthetic protocols are commonly used to prepare tert-butyl (2R)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylate, and how is reaction progress monitored?

Answer:

The synthesis typically involves sequential activation and coupling steps. A representative protocol includes:

Activation : Reacting the starting carboxylic acid with DIPEA and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride intermediate .

Coupling : Introducing the hydroxyethyl group via nucleophilic attack by 2-amino-2-methylpropanol under basic conditions .

Purification : Flash chromatography (e.g., EtOAc/hexane gradients) isolates the product .

Monitoring : LC-MS tracks reagent consumption (e.g., disappearance of starting material at m/z corresponding to the carboxylic acid) .

Basic: Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

Answer:

Critical techniques include:

Advanced: How can researchers resolve discrepancies between experimental and computational HRMS data?

Answer:

Purity Check : Ensure sample homogeneity via HPLC or TLC .

Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions (e.g., using software like Xcalibur) .

Calibration : Recalibrate the mass spectrometer with standard reference compounds .

Adduct Formation : Consider alternative ion adducts (e.g., [M+Na]⁺) if [M+H]⁺ signals are weak .

Advanced: What strategies optimize enantiomeric purity during synthesis of the (2R)-configured pyrrolidine core?

Answer:

- Chiral Auxiliaries : Use L-proline-derived catalysts to bias stereochemical outcomes .

- Asymmetric Hydrogenation : Employ Pd/C or Ru-BINAP catalysts under H₂ pressure to reduce racemization .

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

Basic: What purification methods effectively isolate this compound from reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel columns with EtOAc/hexane gradients (0–100%) to resolve polar byproducts .

- Acid-Base Extraction : Sequential washes with 0.1 M HCl and NaHCO₃ remove unreacted amines/acids .

- Crystallization : Recrystallize from EtOH/CHCl₃ mixtures to enhance purity .

Advanced: How should unexpected byproducts during hydroxyethyl coupling be addressed?

Answer:

- Reaction Optimization : Adjust stoichiometry (e.g., excess 2-amino-2-methylpropanol) and monitor temperature (<25°C) to minimize side reactions .

- Protecting Groups : Temporarily protect the hydroxyethyl group with TBSCl to prevent undesired nucleophilic attacks .

- Byproduct Analysis : Use LC-MS/MS to identify impurities (e.g., dimerization products) and redesign synthetic routes .

Advanced: What crystallographic challenges arise when determining absolute configuration, and how can SHELX refinements improve accuracy?

Answer:

- Challenges : Low crystal quality, twinning, or weak anomalous scattering for light atoms (C, N, O) .

- SHELX Solutions :

Basic: What parameters are critical for hydrogenation steps in derivative synthesis?

Answer:

Advanced: How do kinetic vs. thermodynamic controls influence pyrrolidine ring stereochemistry?

Answer:

- Kinetic Control : Low temperatures (0–5°C) favor the cis-pyrrolidine product via faster ring-closing transition states .

- Thermodynamic Control : Prolonged heating (e.g., 45°C, 12 h) equilibrates intermediates to the more stable trans-isomer .

- Computational Modeling : Use DFT (e.g., Gaussian) to predict energy barriers for competing pathways .

Advanced: What computational methods complement experimental NMR data for ambiguous stereochemical assignments?

Answer:

- NOESY Correlations : Identify through-space interactions (e.g., between pyrrolidine-H and hydroxyethyl-H) to confirm spatial arrangement .

- DFT Chemical Shift Prediction : Compare experimental ¹³C NMR shifts with computed values (e.g., using B3LYP/6-31G*) .

- Molecular Dynamics : Simulate rotamer populations to explain split signals in ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.